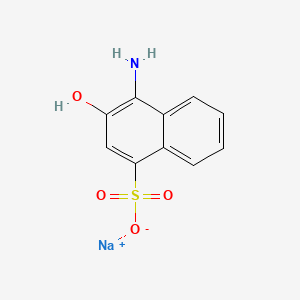

Benzohydroxamic Acid Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

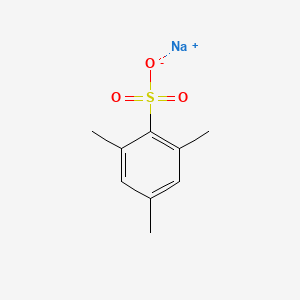

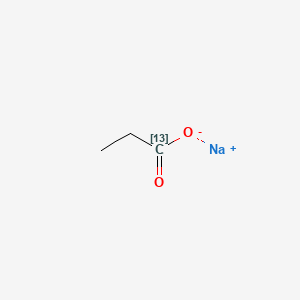

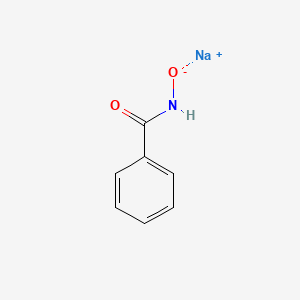

Benzohydroxamic Acid Sodium Salt is an organic compound with the chemical formula C7H6NNaO2. It is derived from benzohydroxamic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its role as a chelating agent and its ability to form stable complexes with metal ions.

Mechanism of Action

Target of Action

Benzohydroxamic Acid Sodium Salt, also known as sodium;N-oxidobenzamide, is commonly used as a flotation collector in the mineral processing industry . It has been reported to target minerals such as scheelite and cassiterite , and malachite . These minerals are the primary targets of this compound, and their role is to interact with the compound to facilitate the flotation process.

Mode of Action

The compound interacts with its targets through a process known as hydrophobic flocculation . In this process, the compound forms aggregates with the target minerals, which can then be separated from the rest of the material. The interaction between this compound and its targets results in changes in the physical properties of the targets, making them more amenable to separation .

Biochemical Pathways

It has been suggested that the compound may interact with the surface of its target minerals, affecting their hydrophobicity and thus their ability to aggregate

Result of Action

The primary result of the action of this compound is the separation of its target minerals from other materials. This is achieved through the process of hydrophobic flocculation, in which the compound forms aggregates with the target minerals . The formation of these aggregates changes the physical properties of the minerals, making them easier to separate .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to form aggregates with its target minerals . Additionally, the presence of other compounds, such as sodium oleate, can have a synergistic effect on the action of this compound, enhancing its ability to separate its target minerals .

Biochemical Analysis

Biochemical Properties

Benzohydroxamic Acid Sodium Salt plays a crucial role in biochemical reactions due to its strong chelating properties. It interacts with metal ions such as iron, copper, and zinc, forming stable complexes. This compound is known to inhibit enzymes like ribonucleotide reductase, urease, and matrix metalloproteinase by binding to their active sites and preventing substrate access . These interactions are essential for understanding the regulation of these enzymes and their roles in cellular processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by interfering with the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis . Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby affecting cell survival and function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate metal ions and inhibit enzyme activity. By binding to the active sites of enzymes, it prevents the enzymes from interacting with their substrates, thereby inhibiting their catalytic activity . This compound can also induce changes in gene expression by affecting transcription factors and signaling pathways involved in cellular responses to stress and damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause oxidative stress and alter cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At high doses, this compound can induce toxic effects, including oxidative stress, liver damage, and alterations in metabolic pathways . These findings highlight the importance of determining the optimal dosage for therapeutic applications and minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. It can affect the metabolic flux of pathways related to oxidative stress, energy production, and detoxification . By chelating metal ions, this compound can influence the activity of enzymes involved in these pathways, thereby altering metabolite levels and cellular responses to environmental changes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, particularly in tissues with high metabolic activity.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. It can be targeted to organelles such as mitochondria and lysosomes, where it interacts with enzymes and other biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments, thereby affecting its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzohydroxamic Acid Sodium Salt typically involves the reaction of benzohydroxamic acid with sodium hydroxide. The process can be summarized as follows:

Synthesis of Benzohydroxamic Acid: Benzohydroxamic acid is synthesized by reacting ethyl benzoate with hydroxylamine hydrochloride in the presence of potassium hydroxide. The reaction mixture is cooled, and the precipitated potassium benzohydroxamate is filtered and purified.

Formation of Sodium Salt: The purified benzohydroxamic acid is then reacted with sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzohydroxamic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it back to benzohydroxamic acid.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

Substitution Reactions: These reactions typically occur under mild conditions with appropriate nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso compounds, while reduction can regenerate benzohydroxamic acid .

Scientific Research Applications

Benzohydroxamic Acid Sodium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are useful in various analytical and synthetic procedures.

Comparison with Similar Compounds

Benzohydroxamic Acid: The parent compound, which also acts as a chelating agent.

Acetohydroxamic Acid: Known for its use in treating urinary tract infections by inhibiting urease.

Salicylhydroxamic Acid: Used in the study of enzyme inhibition and as a potential therapeutic agent.

Uniqueness: Benzohydroxamic Acid Sodium Salt is unique due to its enhanced solubility in water compared to its parent compound, benzohydroxamic acid. This increased solubility makes it more suitable for various applications, particularly in aqueous environments .

Properties

CAS No. |

22513-32-2 |

|---|---|

Molecular Formula |

C7H8NNaO3 |

Molecular Weight |

177.13 g/mol |

IUPAC Name |

sodium;N-oxidobenzamide;hydrate |

InChI |

InChI=1S/C7H6NO2.Na.H2O/c9-7(8-10)6-4-2-1-3-5-6;;/h1-5H,(H-,8,9,10);;1H2/q-1;+1; |

InChI Key |

CTXNFHAZPJAZQN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)N[O-].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N[O-].O.[Na+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.